Uridine Diphosphate-GlcNaz
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Overview
Description
Uridine Diphosphate-GlcNaz, also known as Uridine Diphosphate N-acetylglucosamine, is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in various biological processes, including the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine Diphosphate-GlcNaz can be synthesized through chemoenzymatic methods. The synthesis involves the chemical preparation of N-acetylglucosamine-1-phosphate analogs, which are then recognized by the GlmU uridyltransferase enzyme. The enzyme transfers the analogs to form the corresponding uridine diphosphate-sugar nucleotides .
Industrial Production Methods
Industrial production of this compound typically involves the use of resin-immobilized GlmU, which provides a more efficient final step in the synthesis. This method allows for the large-scale production of the compound, which is essential for its various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Uridine Diphosphate-GlcNaz undergoes several types of chemical reactions, including glycosylation, where it acts as a donor of N-acetylglucosamine residues. It is also involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases (OGTs) .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glycosyltransferases and various enzymes such as MurA, MurB, and MurC from Escherichia coli. These enzymes modify the sugar-cap structure and introduce bioorthogonal, clickable moieties .
Major Products
The major products formed from the reactions involving this compound include glycosaminoglycans, proteoglycans, and glycolipids. These products are essential components of the extracellular matrix and play significant roles in cellular signaling and structural integrity .
Scientific Research Applications
Uridine Diphosphate-GlcNaz has a wide range of scientific research applications:
Mechanism of Action
Uridine Diphosphate-GlcNaz exerts its effects by acting as a substrate for glycosyltransferases, which transfer N-acetylglucosamine residues to various substrates. This process is crucial for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. The compound is also involved in intracellular signaling and the regulation of the cytoskeleton structure .
Comparison with Similar Compounds
Similar Compounds
Uridine Diphosphate N-acetylgalactosamine: This compound is similar to Uridine Diphosphate-GlcNaz but contains N-acetylgalactosamine instead of N-acetylglucosamine.
Uridine Diphosphate Glucose: This compound serves as a precursor of glycogen and can be metabolized into UDP-galactose and UDP-glucuronic acid.
Uniqueness
This compound is unique due to its specific role in transferring N-acetylglucosamine residues, which are essential for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. Its involvement in intracellular signaling and glucose sensing mechanisms further highlights its distinct functions .
Properties
Molecular Formula |
C15H21N5Na2O16P2 |
---|---|
Molecular Weight |
635.28 g/mol |
IUPAC Name |
disodium;[[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2 |
InChI Key |
DOUDOKFJOZTLBN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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